molecular formula C7H10N2OS B1302984 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 191411-48-0

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No. B1302984
M. Wt: 170.23 g/mol
InChI Key: JKAYYYSBZJAEII-UHFFFAOYSA-N
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Patent
US07846956B2

Procedure details

5.50 g of (2-ethylthio-1-methylimidazol-5-yl)methanol was dissolved in 100 ml of 1,4-dioxane, and 24.34 g of manganese dioxide was then added. The mixture was stirred and heated under reflux for 7 hours. The reaction mixture was cooled to room temperature and then filtered through Celite®. The filtrate was concentrated under reduced pressure to obtain 5.13 g of 2-ethylthio-1-methylimidazole-5-carbaldehyde.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.34 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[N:5]([CH3:11])[C:6]([CH2:9][OH:10])=[CH:7][N:8]=1)[CH3:2]>O1CCOCC1.[O-2].[O-2].[Mn+4]>[CH2:1]([S:3][C:4]1[N:5]([CH3:11])[C:6]([CH:9]=[O:10])=[CH:7][N:8]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)SC=1N(C(=CN1)CO)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
24.34 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)SC=1N(C(=CN1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.13 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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